Nec-1i

Descripción general

Descripción

Cell-permeable N-demethylated thiohydantoin analog of Necrostatin-1 (Nec-1) without antinecroptotic properties; serves as an inactive control.

Necrostatin-1 Inactive Control (Nec-1i) is a demethylated variant of necrostatin-1 (Nec-1; ), a RIP1 kinase inhibitor. While both Nec-1 and this compound inhibit the immune regulator indoleamine 2,3-dioxygenase, Nec1i is ~ 100-fold less effective than Nec-1 in inhibiting RIP1 kinase in vitro and 10-fold less potent than Nec-1 in a mouse necroptosis assay. However, equally high doses of Nec-1 and this compound are reported to inhibit TNF-induced systemic inflammatory response syndrome in vivo. This compound is often used as an inactive control in studies using Nec-1 to exclude nonspecific off-target effects.

Aplicaciones Científicas De Investigación

Actividades antioxidantes

Se ha encontrado que Nec-1i tiene actividades antioxidantes potenciales . Se ha evaluado in vitro para sus actividades antioxidantes y se encontró que tiene actividades de eliminación de radicales . Los efectos antioxidantes de this compound se cuantificaron mediante la realización de un ensayo de eliminación de radicales 1,1-difenil-2-picrilhidrazilo (DPPH) . En el ensayo de capacidad reductora de iones cúpricos, this compound mostró una capacidad antioxidante más fuerte que Nec-1 . En el ensayo de actividad similar a la superóxido dismutasa (SOD), tanto Nec-1 como this compound se encontraron que tienen una capacidad antioxidante más fuerte que el ácido ascórbico .

Inhibición de la necroptosis

This compound, junto con Nec-1, son inhibidores de la necroptosis que están atrayendo la atención como posibles agentes terapéuticos contra diversas enfermedades en las que se cree que la necroptosis actúa como un factor contribuyente . This compound suprime la necroptosis al inhibir la cinasa de la proteína 1 de interacción con el receptor (RIP) .

Reducción de especies reactivas de oxígeno (ROS)

This compound también puede reducir la producción de especies reactivas de oxígeno (ROS) . Sin embargo, los mecanismos moleculares subyacentes que median la reducción de ROS aún no están claros .

Agente terapéutico para diversas enfermedades

This compound se está estudiando como un posible agente terapéutico contra diversas enfermedades como la lesión pulmonar aguda, la enfermedad pulmonar obstructiva crónica, la lesión renal aguda, la enfermedad hepática grasa no alcohólica y la enfermedad neurodegenerativa

Mecanismo De Acción

Target of Action

Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

This compound, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . This compound is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .

Result of Action

This compound exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, this compound showed stronger antioxidant capacity than Nec-1 . These results suggest that this compound may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of this compound . .

Análisis Bioquímico

Biochemical Properties

Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase . It is less effective than Necrostatin-1 in inhibiting RIP1 kinase . This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death .

Cellular Effects

In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions . It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts .

Molecular Mechanism

The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase . This interaction influences the regulation of necroptosis .

Temporal Effects in Laboratory Settings

It is known that it can modify heart function under non-cell death conditions .

Dosage Effects in Animal Models

It has been observed to increase LVDP in Langendorff-perfused rat hearts .

Metabolic Pathways

It is known to interact with indoleamine 2,3-dioxygenase .

Subcellular Localization

Given its interactions with indoleamine 2,3-dioxygenase and RIP1 kinase, it is likely to be found in locations where these proteins are present .

Propiedades

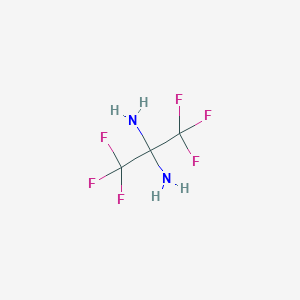

IUPAC Name |

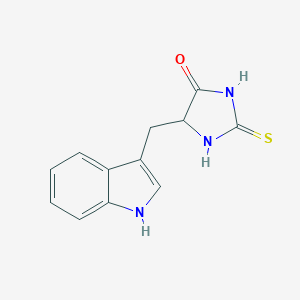

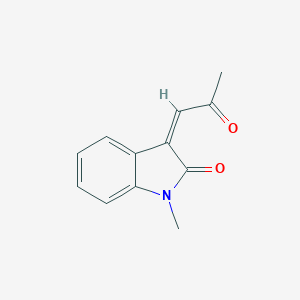

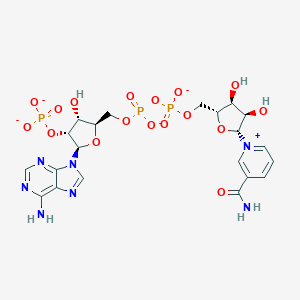

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRRPKKFHUEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418692 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64419-92-7 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)